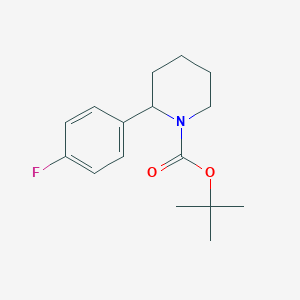
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol This compound is a derivative of nicotinic acid, featuring a piperazine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid typically involves the reaction of 5-methyl nicotinic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Methylpiperazin-1-yl)nicotinic acid: Similar in structure but lacks the methyl group on the nicotinic acid ring.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Contains a pyridine ring instead of a nicotinic acid moiety.
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-yl}: Features a more complex structure with additional aromatic rings.
Uniqueness
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
5-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-10(12(16)17)8-13-11(9)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
HXSCBWHGKQDTIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


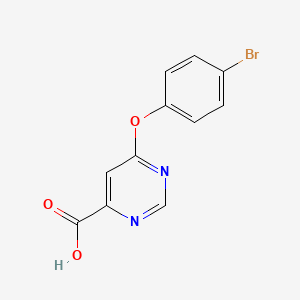
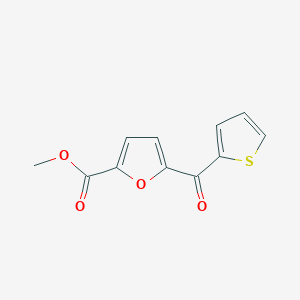
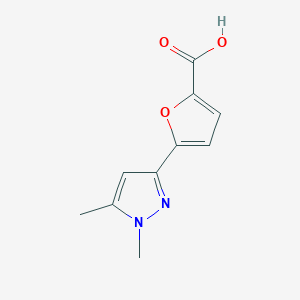
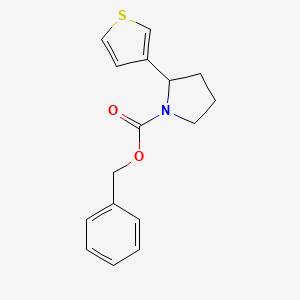
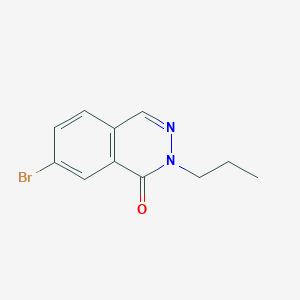
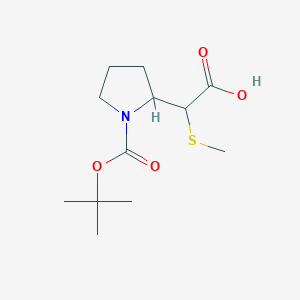

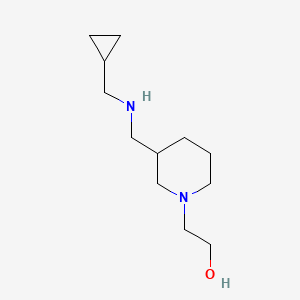
![2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine](/img/structure/B11795011.png)

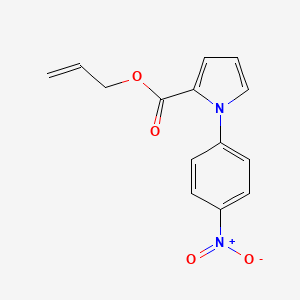
![1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11795039.png)

